ethyl 5-(chlorosulfonyl)-3-methyl-1H-pyrazole-4-carboxylate
Overview
Description
Ethyl 5-(chlorosulfonyl)-3-methyl-1H-pyrazole-4-carboxylate is a chemical compound with the molecular formula C7H9ClN2O4S It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(chlorosulfonyl)-3-methyl-1H-pyrazole-4-carboxylate typically involves the following steps:
Formation of the pyrazole ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.
Introduction of the chlorosulfonyl group: The chlorosulfonyl group can be introduced by reacting the pyrazole derivative with chlorosulfonic acid or chlorosulfonyl isocyanate. This reaction is usually carried out under controlled temperature conditions to prevent decomposition or side reactions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(chlorosulfonyl)-3-methyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: The pyrazole ring can undergo oxidation reactions to form pyrazole N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, alcohols, thiols), solvents (dichloromethane, acetonitrile), mild heating.
Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran), low temperature.
Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane), room temperature.
Major Products Formed
Sulfonamide derivatives: Formed by substitution with amines.
Sulfonate derivatives: Formed by substitution with alcohols.
Sulfonothioate derivatives: Formed by substitution with thiols.
Sulfonyl derivatives: Formed by reduction of the chlorosulfonyl group.
Pyrazole N-oxides: Formed by oxidation of the pyrazole ring.
Scientific Research Applications
Ethyl 5-(chlorosulfonyl)-3-methyl-1H-pyrazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for sulfonamide-based drugs.
Industry: Utilized in the production of agrochemicals, dyes, and polymers due to its reactive chlorosulfonyl group.
Mechanism of Action
The mechanism of action of ethyl 5-(chlorosulfonyl)-3-methyl-1H-pyrazole-4-carboxylate is primarily based on its ability to undergo nucleophilic substitution reactions. The chlorosulfonyl group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity allows the compound to modify biological molecules, potentially disrupting cellular processes and leading to antimicrobial or anticancer effects. The exact molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Ethyl 5-(chlorosulfonyl)-3-methyl-1H-pyrazole-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-(chlorosulfonyl)-1H-pyrazole-4-carboxylate: Lacks the methyl group at the 3-position, which may affect its reactivity and biological activity.
4-(Chlorosulfonyl)benzoic acid: Contains a benzoic acid moiety instead of a pyrazole ring, leading to different chemical properties and applications.
Sulfonimidates: Contain a sulfur (VI) center and are used as intermediates for other sulfur-containing compounds.
The uniqueness of this compound lies in its combination of a pyrazole ring with a chlorosulfonyl group, providing a versatile platform for chemical modifications and diverse applications.
Properties
IUPAC Name |
ethyl 3-chlorosulfonyl-5-methyl-1H-pyrazole-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O4S/c1-3-14-7(11)5-4(2)9-10-6(5)15(8,12)13/h3H2,1-2H3,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBVUJZKYBUCSOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1S(=O)(=O)Cl)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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